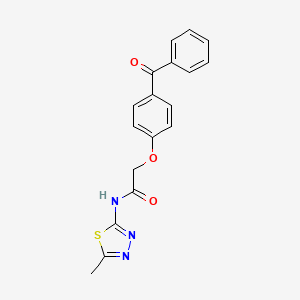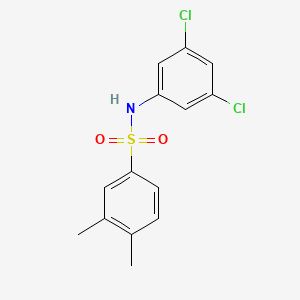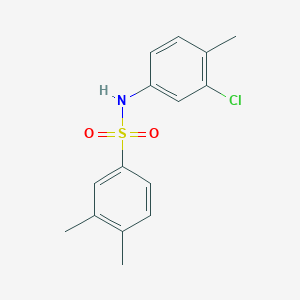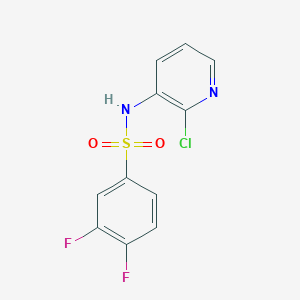
3-(dimethylsulfamoyl)-N-(4-methyl-2-oxochromen-7-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(dimethylsulfamoyl)-N-(4-methyl-2-oxochromen-7-yl)benzamide is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent. This compound is known for its ability to inhibit certain enzymes and has been studied for its potential use in treating various diseases. In
Mecanismo De Acción
The mechanism of action of 3-(dimethylsulfamoyl)-N-(4-methyl-2-oxochromen-7-yl)benzamide involves the inhibition of certain enzymes, such as matrix metalloproteinases and beta-secretase. By inhibiting these enzymes, this compound may be able to slow or prevent the progression of various diseases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(dimethylsulfamoyl)-N-(4-methyl-2-oxochromen-7-yl)benzamide have been studied in vitro and in vivo. In vitro studies have shown that this compound is able to inhibit the activity of matrix metalloproteinases and beta-secretase. In vivo studies have shown that this compound is able to cross the blood-brain barrier and inhibit the production of beta-amyloid in the brains of mice.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-(dimethylsulfamoyl)-N-(4-methyl-2-oxochromen-7-yl)benzamide in lab experiments is its ability to inhibit the activity of certain enzymes, which can be useful in studying the role of these enzymes in disease progression. Additionally, this compound has been shown to have good bioavailability and can cross the blood-brain barrier, making it a useful tool in studying diseases that affect the brain. One limitation of using this compound in lab experiments is that it may have off-target effects, which can complicate interpretation of the results.
Direcciones Futuras
There are several future directions for research on 3-(dimethylsulfamoyl)-N-(4-methyl-2-oxochromen-7-yl)benzamide. One direction is to further study its potential use in treating Alzheimer's disease. Additionally, this compound may have potential as a therapeutic agent in other diseases, such as cancer and inflammatory diseases. Further research is needed to fully understand the mechanism of action of this compound and its potential uses in various diseases.
Métodos De Síntesis
The synthesis of 3-(dimethylsulfamoyl)-N-(4-methyl-2-oxochromen-7-yl)benzamide involves the reaction of 4-methyl-2-oxo-2H-chromene-7-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This acid chloride is then reacted with N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride and N,N-dimethylsulfamide to form the final product.
Aplicaciones Científicas De Investigación
3-(dimethylsulfamoyl)-N-(4-methyl-2-oxochromen-7-yl)benzamide has been studied for its potential use in treating various diseases. It has been shown to inhibit the activity of certain enzymes, such as matrix metalloproteinases, which are involved in the progression of cancer and other diseases. Additionally, this compound has been studied for its potential use in treating Alzheimer's disease, as it has been shown to inhibit the activity of beta-secretase, an enzyme involved in the production of beta-amyloid, a protein that accumulates in the brains of Alzheimer's patients.
Propiedades
IUPAC Name |
3-(dimethylsulfamoyl)-N-(4-methyl-2-oxochromen-7-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O5S/c1-12-9-18(22)26-17-11-14(7-8-16(12)17)20-19(23)13-5-4-6-15(10-13)27(24,25)21(2)3/h4-11H,1-3H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNEZDXGLQDKHNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C3=CC(=CC=C3)S(=O)(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(dimethylsulfamoyl)-N-(4-methyl-2-oxochromen-7-yl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-chloro-N-(2-methoxydibenzo[b,d]furan-3-yl)-3-nitrobenzamide](/img/structure/B7479968.png)

![N,N-diethyl-4-[(2,4,6-trimethylphenyl)sulfonylamino]benzamide](/img/structure/B7479978.png)
![N-methyl-4-[(2,4,6-trimethylphenyl)sulfonylamino]benzamide](/img/structure/B7479983.png)






![Dimethyl 5-[(4-cyanophenyl)sulfamoyl]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B7480037.png)

![N-methyl-N-[2-(2-methylphenoxy)ethyl]-2-(4-oxoquinazolin-3-yl)acetamide](/img/structure/B7480055.png)